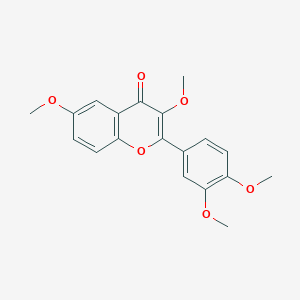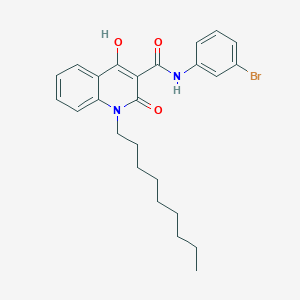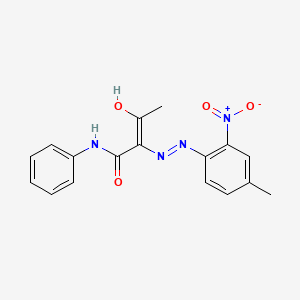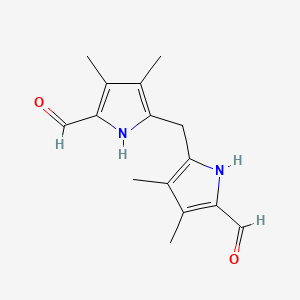![molecular formula C19H14F2N2O3 B12051541 N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジフルオロフェニル)-7-ヒドロキシ-5-オキソ-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミドは、キノリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ジフルオロフェニル基、ヒドロキシ基、カルボキサミド基を含む独自の構造によって特徴付けられています。
製造方法
合成経路と反応条件
N-(3,4-ジフルオロフェニル)-7-ヒドロキシ-5-オキソ-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これは炭素-炭素結合を形成するために広く使用されています。 この反応は、穏和な官能基耐性条件下でホウ素試薬とパラジウム触媒を用いる 。このプロセスは、ホウ素試薬の調製から始まり、適切なアリールハライドとのカップリング反応によって目的の生成物が形成されます。
工業生産方法
工業的な環境では、この化合物の製造は、高収率と純度を保証するために最適化された反応条件を用いた大規模合成を含む場合があります。連続フローリアクターや自動システムの使用は、製造プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The process begins with the preparation of the boron reagent, followed by the coupling reaction with the appropriate aryl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
N-(3,4-ジフルオロフェニル)-7-ヒドロキシ-5-オキソ-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミドは、次のようなさまざまな化学反応を受けます。
酸化: ヒドロキシ基は、ケトンを形成するように酸化できます。
還元: カルボニル基は、アルコールを形成するように還元できます。
置換: ジフルオロフェニル基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でフッ素原子を置換するために使用できます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、ケトン、アルコール、および置換誘導体が含まれます。
科学研究への応用
N-(3,4-ジフルオロフェニル)-7-ヒドロキシ-5-オキソ-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミドは、幅広い科学研究への応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の独自の構造により、生体分子と相互作用することができ、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。
医学: 潜在的な薬理学的特性により、新しい治療薬の開発における使用について調査されています。
産業: 新素材の開発、および工業プロセスにおける触媒として使用されます。
科学的研究の応用
N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
N-(3,4-ジフルオロフェニル)-7-ヒドロキシ-5-オキソ-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生化学経路に影響を与えることができます。 ジフルオロフェニル基の存在により、結合親和性と特異性が向上し、生物学的プロセスの強力なモジュレーターになります .
類似化合物との比較
類似化合物
- 7-ヒドロキシ-5-オキソ-N-[3-(トリフルオロメチル)フェニル]-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミド
- N-(3,4-ジフルオロフェニル)-4-ヒドロキシ-6-オキソ-2,6-ジヒドロ-1H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミド
独自性
N-(3,4-ジフルオロフェニル)-7-ヒドロキシ-5-オキソ-2,3-ジヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-6-カルボキサミドは、独自の化学的および生物学的特性を付与する特定の置換パターンによって際立っています。ジフルオロフェニル基とヒドロキシ基の両方の存在により、反応性と生体標的との相互作用の可能性が向上し、研究開発のための貴重な化合物となっています。
特性
分子式 |
C19H14F2N2O3 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H14F2N2O3/c20-13-7-6-11(9-14(13)21)22-18(25)15-17(24)12-5-1-3-10-4-2-8-23(16(10)12)19(15)26/h1,3,5-7,9,24H,2,4,8H2,(H,22,25) |
InChIキー |
DPUYSSYGFODXKW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC(=C(C=C4)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)


![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)
![3-hydroxy-1-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051509.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)

![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
